1-(2-methoxyphenyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
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Overview
Description
The compound “1-(2-methoxyphenyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one” is a complex organic molecule that contains several functional groups and rings. It includes a pyrazolo[3,4-d]pyrimidin-4(5H)-one ring, a methoxyphenyl group, and a methylthio group .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through multi-step reactions involving nucleophilic substitutions, condensations, and cyclizations .Molecular Structure Analysis
The molecular structure of this compound would likely be determined using spectroscopic techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, as well as X-ray crystallography .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For instance, the pyrimidine ring might undergo electrophilic substitution, while the methylthio group could participate in nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, solubility, and stability, would likely be determined using various analytical techniques .Scientific Research Applications
Synthesis and Characterization
Researchers have developed methods for synthesizing and characterizing novel compounds with structures related to the specified pyrazolopyrimidinone. For instance, Hassan, Hafez, and Osman (2014) synthesized 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, which were further converted into pyrazolo[1,5-a]pyrimidine derivatives through reactions with acetylacetone or 2-(4-methoxybenzylidene)malononitrile (Hassan, Hafez, & Osman, 2014). Saracoglu et al. (2019) described a procedure for preparing pyrazolo[1,5-c]pyrimidin-7(1H)-one derivatives, highlighting the synthesis process and characterizing the new compounds via spectral data and quantum chemical calculations (Saracoglu, Kokbudak, & imen and Kandemirli, 2019).
Biological Activities
Several studies have investigated the biological activities of compounds related to the specified pyrazolopyrimidinone. For example, El‐Wahab et al. (2015) synthesized heterocyclic compounds and evaluated their antimicrobial activity when incorporated into polyurethane varnish and printing ink paste, showing good antimicrobial effects (El‐Wahab, Saleh, Zayed, El-Sayed, & Assaker, 2015). Additionally, Antre et al. (2011) focused on the anti-inflammatory, analgesic, and antipyretic activities of novel pyrazolone derivatives attached to a pyrimidine moiety, identifying compounds with activities comparable to standards (Antre, Cendilkumar, Goli, Andhale, & Oswal, 2011).
Environmental and Material Applications
Research has also explored the use of related pyrazolopyrimidinone derivatives in environmental and material applications. For instance, Kaping et al. (2016) described the synthesis of pyrazolo[1,5-a]pyrimidine derivatives under environmentally benign conditions, evaluating their anti-inflammatory and anti-cancer activities, highlighting the potential for these compounds in medical and environmental applications (Kaping, Kalita, Sunn, Singha, & Vishwakarma, 2016).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(2-methoxyphenyl)-6-methylsulfanyl-5H-pyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2S/c1-19-10-6-4-3-5-9(10)17-11-8(7-14-17)12(18)16-13(15-11)20-2/h3-7H,1-2H3,(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGUHORGICNTVEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C3=C(C=N2)C(=O)NC(=N3)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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